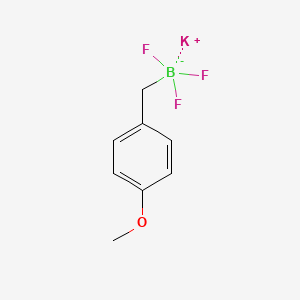

Potassium trifluoro(4-methoxybenzyl)borate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVMFMOAPUMWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672220 | |

| Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900810-91-5 | |

| Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of Potassium Trifluoro(4-methoxybenzyl)borate

An In-depth Technical Guide for Chemical Synthesis and Drug Development Professionals

Abstract

Potassium organotrifluoroborates are exceptionally stable, crystalline solids that have become indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability compared to boronic acids allows for a broader tolerance of functional groups and easier handling.[3] This guide provides a comprehensive, in-depth technical overview of the synthesis of a representative and synthetically useful example: potassium trifluoro(4-methoxybenzyl)borate. We will explore the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile class of reagents into their synthetic programs.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, boronic acids have been the workhorse of palladium-catalyzed cross-coupling. However, their inherent propensity for dehydration to form cyclic boroxine anhydrides and their sensitivity to certain reaction conditions can lead to challenges in purification and reproducibility.[4] Pioneering work by researchers like Vedejs, Molander, and Snieckus has established potassium (organo)trifluoroborates (R-BF₃K) as superior alternatives in many contexts.[3][4][5]

These "protected" forms of boronic acids are air- and moisture-stable solids that can be purified by simple recrystallization and stored indefinitely without degradation.[6][7] The C-B bond is exceptionally stable, yet the trifluoroborate can be readily activated under coupling conditions to release the active boronic acid in situ, minimizing side reactions like protodeboronation.[8][9] this compound is a valuable building block, enabling the introduction of the 4-methoxybenzyl moiety, a common structural motif in medicinal chemistry and materials science.[10]

The Synthetic Strategy: A Mechanistic Overview

The most robust and widely adopted method for synthesizing this compound is a one-pot, two-step procedure.[4] This strategy begins with the formation of a Grignard reagent, which then acts as a nucleophile to attack a boron electrophile. The resulting boronate intermediate is subsequently converted to the final trifluoroborate salt.

The overall transformation is as follows: 4-MeO-BnCl → [4-MeO-BnMgCl] → 4-MeO-Bn-B(OMe)₂ → 4-MeO-Bn-BF₃K

Below is a conceptual workflow of the entire synthesis process.

Caption: High-level workflow for the one-pot synthesis.

Causality Behind Key Steps: The "Why"

-

Step A: Grignard Reagent Formation (4-Methoxybenzylmagnesium Chloride) The reaction is initiated by the insertion of magnesium metal into the carbon-chlorine bond of 4-methoxybenzyl chloride. This is a surface-mediated radical reaction. Expertise Insight: The use of rigorously anhydrous solvents, typically tetrahydrofuran (THF), is non-negotiable. Grignard reagents are extremely potent bases and will be instantly quenched by protic sources like water, destroying the nucleophile. Gentle heating is often required to initiate the reaction, but it becomes self-sustaining and exothermic once underway.

-

Step B: Borylation with Trimethyl Borate The Grignard reagent's nucleophilic benzylic carbon attacks the electrophilic boron atom of trimethyl borate.[11][12] This displaces one of the methoxy groups to form a dimethoxy(4-methoxybenzyl)borane intermediate. Expertise Insight: This addition must be performed at low temperature (typically -78 °C, a dry ice/acetone bath) to prevent undesired side reactions. Adding the Grignard reagent to the borate ester (inverse addition) can help minimize the formation of over-addition products where multiple benzyl groups add to the same boron atom.

-

Step C: Conversion to the Trifluoroborate Salt The reaction is quenched by the addition of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).[4] This serves two purposes: first, it hydrolyzes the remaining methoxy groups on the boron to form the transient 4-methoxybenzylboronic acid. Second, the bifluoride ion (HF₂⁻) acts as a potent source of fluoride to displace the hydroxyl groups, forming the thermodynamically stable tetra-coordinate borate anion, [4-MeO-Bn-BF₃]⁻.[4] The potassium counterion completes the salt. Expertise Insight: KHF₂ is significantly more effective than simple potassium fluoride (KF) for this transformation, as it provides a higher effective concentration of fluoride and can better break down any boroxine intermediates that may have formed.[4]

The mechanistic pathway is illustrated below.

Caption: Simplified reaction mechanism for trifluoroborate synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system based on established literature procedures.[4][13][14] Adherence to the described conditions, particularly regarding the exclusion of atmospheric moisture, is critical for success.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Key Considerations |

| Magnesium Turnings | N/A | Sigma-Aldrich | Must be dry. Activate by stirring under vacuum if necessary. |

| 4-Methoxybenzyl chloride | ≥98% | Sigma-Aldrich | Store under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Use from a solvent purification system or freshly opened bottle. |

| Trimethyl borate | ≥99% | Sigma-Aldrich | Highly flammable; handle with care.[11] |

| Potassium Hydrogen Fluoride (KHF₂) | ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with appropriate PPE. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For washing and isolation. |

| Acetone | ACS Grade | VWR | For recrystallization. |

Stoichiometry and Molar Quantities

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Methoxybenzyl chloride | 156.61 | 10.0 g | 63.8 | 1.0 |

| Magnesium Turnings | 24.31 | 1.71 g | 70.2 | 1.1 |

| Trimethyl borate | 103.91 | 7.30 mL (6.78 g) | 65.3 | 1.02 |

| Potassium Hydrogen Fluoride | 78.10 | 19.9 g | 255 | 4.0 |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the entire apparatus under a high vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

Grignard Formation: To the flask, add the magnesium turnings (1.71 g). Cover the turnings with ~20 mL of anhydrous THF. In a separate, dry syringe, draw up the 4-methoxybenzyl chloride (10.0 g). Add ~1 mL of the chloride solution to the stirring magnesium suspension. Initiation is indicated by gentle bubbling and a slight exotherm. If the reaction does not start, a single crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining 4-methoxybenzyl chloride dropwise via syringe pump over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction at room temperature for an additional 1 hour to ensure complete consumption of the starting material.

-

Borylation: Cool the resulting greyish Grignard solution to -78 °C using a dry ice/acetone bath. In a separate syringe, draw up the trimethyl borate (7.30 mL). Add the trimethyl borate dropwise to the cold Grignard solution over 20 minutes, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Trifluoroborate Formation and Isolation: In a separate beaker, dissolve the potassium hydrogen fluoride (19.9 g) in 80 mL of deionized water. Cool the reaction flask to 0 °C in an ice-water bath. Slowly and carefully add the aqueous KHF₂ solution to the reaction mixture with vigorous stirring. Caution: This is an exothermic quenching process.

-

After the addition, remove the ice bath and stir the resulting biphasic mixture vigorously for 1 hour at room temperature. A white precipitate will form.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Collect the white solid by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 30 mL) and cold diethyl ether (2 x 30 mL) to remove salts and organic impurities.

-

Purification: Recrystallize the crude solid from a minimal amount of hot acetone. Cool the solution to 0 °C to maximize crystal formation. Collect the purified, crystalline this compound by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum. The expected yield is typically in the range of 70-85%.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure of the 4-methoxybenzyl group.

-

¹⁹F NMR: Should show a characteristic signal for the BF₃ group.

-

¹¹B NMR: Confirms the formation of the tetra-coordinate borate species.

-

Mass Spectrometry: To verify the molecular weight of the anion.

Safety Considerations

-

Grignard Reagents: Are pyrophoric and react violently with water. All operations must be conducted under a strict inert atmosphere.

-

Solvents: THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Potassium Hydrogen Fluoride (KHF₂): Highly toxic and corrosive. It can cause severe burns upon skin contact. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves, lab coat, and safety goggles.

Conclusion

The synthesis of this compound via the Grignard-borylation-fluorination sequence is a reliable and scalable method for producing this valuable synthetic building block. By understanding the mechanistic principles behind each step—the necessity of anhydrous conditions for the Grignard formation, the need for low temperatures during borylation, and the specific role of KHF₂ in salt formation—researchers can consistently achieve high yields of this stable and versatile reagent. Its adoption can significantly expand the scope and robustness of synthetic routes in drug discovery and materials science.

References

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Victor Snieckus - Wikipedia [en.wikipedia.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 12. atamankimya.com [atamankimya.com]

- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Potassium Trifluoro(4-methoxybenzyl)borate

This guide provides an in-depth technical overview of potassium trifluoro(4-methoxybenzyl)borate, a versatile and highly stable reagent in modern organic synthesis. With the CAS Number 900810-91-5, this organotrifluoroborate salt has emerged as a superior alternative to traditional boronic acids in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the efficient construction of complex molecular architectures.

Introduction: The Rise of Organotrifluoroborates

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling chemistry. However, their inherent limitations, such as potential instability, difficult purification, and uncertain stoichiometry, have driven the search for more robust alternatives.[2] Potassium organotrifluoroborates have successfully filled this gap, offering remarkable stability to both air and moisture, and compatibility with a broader range of reaction conditions, including strong oxidizers.[2][4][5]

This compound is a crystalline solid that is easy to handle and can be stored indefinitely without special precautions.[6][7] Its tetracoordinate boron center renders it significantly less reactive than its boronic acid counterpart until activated under the appropriate catalytic conditions.[6] This "masked" reactivity allows for its seamless integration into multi-step synthetic sequences, preserving the reactive C-B bond until the desired cross-coupling step.[7]

Table 1: Compound Identification

| Property | Value |

| CAS Number | 900810-91-5[1][4][8] |

| Molecular Formula | C₈H₉BF₃KO[1] |

| Molecular Weight | 228.06 g/mol [1][8] |

| IUPAC Name | potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide[1] |

| SMILES | --INVALID-LINK--(F)(F)F.[K+][1] |

| InChI Key | HCVMFMOAPUMWGJ-UHFFFAOYSA-N[1] |

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, typically starting from the corresponding boronic acid. This ease of preparation, coupled with the use of inexpensive reagents, further enhances its appeal as a synthetic building block.[6]

Synthetic Protocol

The most common method for synthesizing this compound involves the reaction of 4-methoxybenzylboronic acid with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water.[1][8]

References

- 1. Buy this compound | 900810-91-5 [smolecule.com]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

potassium trifluoro(4-methoxybenzyl)borate molecular weight

An In-Depth Technical Guide to Potassium Trifluoro(4-methoxybenzyl)borate for Advanced Organic Synthesis

Abstract

This compound, a member of the versatile class of organotrifluoroborate salts, has emerged as a cornerstone reagent in modern synthetic chemistry. Distinguished by its exceptional stability to air and moisture, it offers a significant practical advantage over traditional boronic acids and esters. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and mechanistic role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored for researchers and drug development professionals, this document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and explaining the causality behind methodological choices to ensure robust and reproducible outcomes.

Introduction: The Advent of Air-Stable Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[1][2] Historically, the utility of its key nucleophilic component, the organoboron reagent, was often hampered by the inherent instability of boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation.[3] The development of potassium organotrifluoroborate salts revolutionized the field by providing bench-stable, crystalline solids that serve as protected, yet highly effective, surrogates for their boronic acid counterparts.[4][5][6]

This compound (C₈H₉BF₃KO) is a premier example of this class.[7] Its tetracoordinate boron center renders the carbon-boron bond inert to a wide range of reaction conditions, yet its reactivity can be readily unmasked in situ during the catalytic cycle.[4] This unique combination of stability and latent reactivity makes it an invaluable tool for constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors where reliability and functional group tolerance are paramount.[7][8]

Physicochemical Properties and Characterization

The compound's robust nature is a direct result of its ionic structure and the coordinatively saturated boron atom. This contrasts sharply with the trigonal, electron-deficient boron center of boronic acids, which is susceptible to nucleophilic attack and decomposition pathways.

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BF₃KO | [7][] |

| Molecular Weight | 228.06 g/mol | [7][][10] |

| CAS Number | 900810-91-5 | [7][10] |

| IUPAC Name | potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide | [7] |

| Appearance | White to off-white crystalline solid | Generic |

| Storage | Store at -20°C under inert gas for long-term stability | [8] |

Stability and Handling

This compound is indefinitely stable to air and moisture, simplifying storage and handling procedures.[6][7][11] Unlike boronic acids, it does not require rigorously dry solvents or inert atmosphere for weighing and addition to reaction vessels, a significant practical advantage that enhances experimental reproducibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation and purity assessment. Key spectral data are typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[12] While specific peak assignments for this exact molecule are found across various databases, general characteristics for organotrifluoroborates include:

-

¹H NMR: Shows characteristic signals for the methoxy group, the aromatic protons, and the benzylic methylene protons.

-

¹³C NMR: Resonances for all unique carbon atoms are observed. The carbon atom bonded to boron often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[13]

-

¹⁹F NMR: A characteristic signal is observed for the three equivalent fluorine atoms, often showing coupling to the ¹¹B nucleus.[12][13]

-

¹¹B NMR: A quartet is typically observed due to coupling with the three fluorine atoms (¹J_BF).[12][13]

Synthesis of this compound

The most common and efficient synthesis involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[7][14] This method is robust, high-yielding, and utilizes inexpensive and readily available reagents.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Detailed Experimental Protocol: Synthesis

Causality: This protocol leverages the high affinity of the fluoride ion for boron. Potassium hydrogen fluoride acts as a convenient source of fluoride in a slightly acidic medium, which facilitates the displacement of the hydroxyl groups from the boronic acid to form the stable trifluoroborate anion. The product precipitates from the reaction mixture upon cooling or concentration, enabling straightforward isolation.

-

Reagent Preparation: In a suitable flask, dissolve 4-methoxybenzylboronic acid (1.0 equiv) in methanol (approx. 4 M concentration).

-

Reaction: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).

-

Stirring: Allow the mixture to stir at room temperature for 1-2 hours. A white precipitate of the product will typically form during this time.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Purification: Cool the remaining aqueous slurry in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and diethyl ether to remove residual impurities.

-

Drying: Dry the resulting white crystalline solid under high vacuum to afford the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an exemplary nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp³)–C(sp²) bond.[7]

Mechanistic Rationale and the Role of the Trifluoroborate

The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The organotrifluoroborate does not participate directly in the transmetalation. Instead, under the basic reaction conditions, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.

This "slow-release" mechanism is a critical advantage. It maintains a low, steady-state concentration of the highly reactive boronic acid, which minimizes undesirable side reactions such as oxidative homocoupling of the boronic acid and protodeboronation. The base (e.g., Cs₂CO₃, K₂CO₃) is crucial not only for promoting the hydrolysis of the trifluoroborate but also for activating the boronic acid to facilitate the transmetalation step with the palladium(II) complex.[2]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The Suzuki-Miyaura catalytic cycle featuring in-situ hydrolysis of the organotrifluoroborate.

Detailed Experimental Protocol: Cross-Coupling

Causality: This protocol uses a palladium(II) acetate precatalyst with RuPhos, a sterically hindered and electron-rich phosphine ligand. This combination is highly effective for coupling challenging substrates, including aryl chlorides.[11][14] The biphasic toluene/water system facilitates the interaction of the organic-soluble components (aryl halide, catalyst) and the water-soluble base and boron species.

-

Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 1.0 equiv, 0.5 mmol), this compound (1.05 equiv, 0.525 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv, 1.5 mmol).[14]

-

Inerting: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[14]

-

Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 2 mol %, 0.01 mmol) and RuPhos (4 mol %, 0.02 mmol). Add this catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.[14]

-

Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure cross-coupled product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound exemplifies the strategic advantages of organotrifluoroborate salts in chemical synthesis. Its inherent stability simplifies handling and improves reaction robustness, while its predictable reactivity as a boronic acid precursor makes it a powerful tool for the construction of complex organic molecules. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers, enabling the confident and effective application of this versatile reagent in drug discovery, materials science, and beyond.

References

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 900810-91-5 [smolecule.com]

- 8. This compound [myskinrecipes.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

13C NMR data for potassium trifluoro(4-methoxybenzyl)borate

An In-Depth Technical Guide to the 13C NMR Characterization of Potassium Trifluoro(4-methoxybenzyl)borate

Introduction

This compound is a member of the versatile class of organotrifluoroborate salts, which have found widespread application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Their stability, ease of handling, and unique reactivity make them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Accurate and unambiguous characterization of these reagents is paramount for ensuring reaction success and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such compounds.

This technical guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals who utilize organoboron compounds in their work. This guide will delve into the predicted 13C NMR spectrum, provide a detailed experimental protocol for its acquisition, and discuss the key factors influencing the chemical shifts.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound, with the analysis performed in a common NMR solvent such as DMSO-d6.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | 138-142 | The ipso-carbon attached to the benzylic carbon. Its chemical shift is influenced by the electron-withdrawing nature of the trifluoroborate group. |

| C2, C6 | 128-132 | Aromatic carbons ortho to the benzylic carbon. These are expected to be in a typical aromatic region. |

| C3, C5 | 112-116 | Aromatic carbons meta to the benzylic carbon and ortho to the methoxy group. The strong electron-donating effect of the methoxy group will shield these carbons, shifting them upfield. |

| C4 | 155-159 | Aromatic carbon directly attached to the methoxy group. The oxygen atom's deshielding effect will shift this carbon significantly downfield. |

| C7 (Benzylic CH2) | 30-35 (broad) | The benzylic carbon directly attached to the boron atom. The signal is expected to be broad due to quadrupolar relaxation induced by the adjacent boron-11 nucleus. |

| C8 (Methoxy CH3) | 54-58 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Molecular Structure and Carbon Numbering

To clarify the assignments in the predicted data table, the following diagram illustrates the molecular structure of this compound with the standardized carbon numbering scheme.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent due to its excellent dissolving power for polar organotrifluoroborate salts and its high boiling point, which allows for a wider temperature range for analysis if needed.

-

Concentration: Prepare a solution of 25-50 mg of this compound in 0.6-0.7 mL of DMSO-d6. This concentration range provides a good balance between signal-to-noise and potential line broadening due to aggregation.

-

Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and improve spectral quality.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher field) spectrometer is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Shimming: Tune the probe to the 13C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer) is typically sufficient.

-

Temperature: 298 K (25 °C) is a standard starting point.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): A longer relaxation delay of 5-10 seconds is crucial. The quaternary carbons and the benzylic carbon attached to boron can have long T1 relaxation times. A sufficient delay ensures complete relaxation and accurate signal integration.

-

Number of Scans (NS): A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio for all carbon signals, especially the quaternary carbons.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm, centered around 100 ppm, will cover the expected range of chemical shifts.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the entire spectrum.

-

Referencing: Reference the spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.

Workflow for 13C NMR Analysis

The following diagram outlines the general workflow from sample preparation to final data analysis.

Caption: Workflow for the 13C NMR analysis of this compound.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of a long relaxation delay is a critical step to ensure the quantitative accuracy of the spectrum, allowing for meaningful comparisons of signal intensities. Referencing the spectrum to the well-established chemical shift of the DMSO-d6 solvent peak provides a reliable internal standard. For unambiguous assignment of the protonated carbons (C2/C6, C3/C5, C7, and C8), a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This 2D NMR technique correlates the 1H and 13C signals, providing definitive proof of the C-H connectivities.

By following this comprehensive guide, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound, ensuring the quality and identity of this important synthetic reagent.

preparation from 4-methoxybenzylboronic acid

An In-Depth Technical Guide to the Synthesis and Application of 4-Methoxybenzylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Versatility of 4-Methoxybenzylboronic Acid in Modern Synthesis

4-Methoxybenzylboronic acid, a stable and versatile organoboron compound, has emerged as a cornerstone reagent in contemporary organic synthesis. Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][2][3][4] The presence of the methoxy group enhances its solubility and reactivity, making it an excellent partner for a wide array of coupling reactions.[5] Beyond its celebrated role in carbon-carbon bond formation, this reagent is instrumental in copper-catalyzed Chan-Lam couplings for creating carbon-heteroatom bonds and has found niche applications in sensor development and materials innovation.[5][6][7] This guide provides an in-depth exploration of the preparation of 4-methoxybenzylboronic acid, its critical applications with detailed experimental protocols, and the mechanistic principles that govern its reactivity.

Part 1: Synthesis of 4-Methoxybenzylboronic Acid

The synthesis of arylboronic acids can be achieved through several robust methods, including the Miyaura borylation, iridium-catalyzed C-H activation, and lithiation-borylation protocols.[8][9][10][11][12] However, the most common and economically viable route for preparing 4-methoxybenzylboronic acid on a laboratory scale remains the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[13][14][15] This method is favored for its high yields and the ready availability of starting materials.

Mechanistic Rationale: The Grignard Approach

The synthesis begins with the formation of a Grignard reagent, 4-methoxybenzylmagnesium halide, from the corresponding 4-methoxybenzyl halide. This organomagnesium species acts as a powerful nucleophile. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This addition forms a tetracoordinate boronate complex. The reaction is typically conducted at low temperatures (-78 °C) to prevent undesired side reactions, such as multiple additions of the Grignard reagent to the boron center. Finally, acidic workup hydrolyzes the boronate ester to yield the desired 4-methoxybenzylboronic acid.

Experimental Workflow: Synthesis via Grignard Reagent

Caption: Workflow for the synthesis of 4-methoxybenzylboronic acid.

Detailed Experimental Protocol

Materials:

-

4-Methoxybenzyl chloride (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (one small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.2 equiv)

-

Hydrochloric Acid (2 M aqueous solution)

-

Ethyl Acetate, Hexanes, Diethyl Ether

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 equiv) and a crystal of iodine.

-

Gently heat the flask under vacuum and then cool under a stream of nitrogen to activate the magnesium.

-

In a separate flask, prepare a solution of 4-methoxybenzyl chloride (1.0 equiv) in anhydrous THF.

-

Add a small portion of this solution to the magnesium turnings to initiate the reaction, evidenced by heat evolution and disappearance of the iodine color.

-

Once initiated, add the remaining 4-methoxybenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

-

In a separate, dry dropping funnel, add triisopropyl borate (1.2 equiv) dissolved in anhydrous THF.

-

Add the borate solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below -70 °C. The choice of triisopropyl borate over trimethyl borate can reduce the formation of undesired diaryl- and triarylboranes due to its increased steric hindrance.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). This step hydrolyzes the boronate ester and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual water and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to yield 4-methoxybenzylboronic acid as a white crystalline solid.

-

Stability and Storage

4-Methoxybenzylboronic acid is a relatively stable solid. However, like many boronic acids, it can undergo slow protodeboronation or oxidative degradation. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[16]

Part 2: Core Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[17][18] 4-Methoxybenzylboronic acid is an excellent substrate for these reactions, enabling the introduction of the 4-methoxybenzyl moiety into a wide range of aromatic and heteroaromatic systems.[3]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[18]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.[17]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[17][18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.1 Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene

Materials:

-

4-Bromotoluene (1.0 equiv)

-

4-Methoxybenzylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

TLC plates, Ethyl Acetate, Hexane

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromotoluene, 4-methoxybenzylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe. The aqueous component is crucial for activating the boronic acid and facilitating the transmetalation step.

-

Stir the reaction mixture at 90 °C for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the biaryl product.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | >90 | General Protocol[19] |

| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 95 | General Protocol[20] |

| 3 | 2-Chloropyridine | XPhos Pd G2 (1) | K₃PO₄ | t-Amyl Alcohol | 110 | 88 | Adapted Protocol[12] |

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling reaction is a copper-catalyzed oxidative cross-coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols.[7][21][22] It represents a powerful and complementary method to palladium-catalyzed Buchwald-Hartwig amination, with the significant advantage that it can often be performed at room temperature and is tolerant of air and moisture.[21][23]

Proposed Mechanism: The mechanism is complex and not as definitively established as the Suzuki coupling. However, it is believed to involve the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate is proposed to form the C-N or C-O bond, regenerating a Cu(I) species.[7][24] Atmospheric oxygen plays a crucial role in re-oxidizing the copper catalyst to complete the catalytic cycle.[21]

Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

2.2.1 Protocol: Chan-Lam N-Arylation of Aniline

Materials:

-

Aniline (1.0 equiv)

-

4-Methoxybenzylboronic acid (1.5 equiv)

-

Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv, or 10-20 mol% for catalytic versions)

-

Pyridine (2.0 equiv, as base and ligand)

-

Dichloromethane (DCM) or Methanol

-

Molecular Sieves (4Å, optional but recommended)

Procedure:

-

To a round-bottom flask open to the air, add aniline, 4-methoxybenzylboronic acid, Cu(OAc)₂, and molecular sieves (to absorb water produced).

-

Add the solvent (DCM or Methanol) followed by pyridine. Using a catalytic amount of copper often requires an oxidant like air or oxygen and may require elevated temperatures. The stoichiometric use of Cu(OAc)₂ is common for room temperature reactions.[19]

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

-

Rinse the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-arylated amine.

Part 3: Safety and Handling

4-Methoxybenzylboronic acid may cause respiratory and serious eye irritation.[6] It is essential to handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[25]

Conclusion

4-Methoxybenzylboronic acid is an indispensable tool in the arsenal of the modern synthetic chemist. Its straightforward preparation via the Grignard method and its robust performance in Suzuki-Miyaura and Chan-Lam cross-coupling reactions underscore its value in constructing complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile reagent, paving the way for innovations in medicine and material science.

References

- 1. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Methoxyphenylboronic acid: applications in different fields and safety_Chemicalbook [chemicalbook.com]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. scispace.com [scispace.com]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. Borylation - Wikipedia [en.wikipedia.org]

- 12. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 14. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 15. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. Chan-Lam Coupling [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Boronic acid - Wikipedia [en.wikipedia.org]

- 25. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Potassium Trifluoro(4-methoxybenzyl)borate

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium trifluoro(4-methoxybenzyl)borate is a vital reagent in modern organic synthesis, prized for its stability and utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its solubility characteristics are a critical determinant of its reactivity, handling, and applicability in various reaction media. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this organotrifluoroborate salt. We will delve into its general solubility profile, present detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the analytical techniques required for accurate quantification. This document is intended to serve as a foundational resource for scientists aiming to optimize reaction conditions and develop robust synthetic methodologies.

Introduction to this compound

This compound, with the molecular formula C₈H₉BF₃KO and a molecular weight of approximately 228.06 g/mol , is a crystalline solid that belongs to the class of potassium organotrifluoroborate salts.[1][] These salts have gained prominence as stable, easy-to-handle alternatives to boronic acids in palladium-catalyzed cross-coupling reactions.[3][4] The trifluoroborate moiety confers enhanced stability towards air and moisture, overcoming a significant limitation of many boronic acids which can be difficult to purify and handle due to their propensity to form boroxines.[3][5] The 4-methoxybenzyl group is an important structural motif in medicinal chemistry and materials science, making this particular reagent highly valuable for the synthesis of complex aromatic structures.[1][6] Understanding and quantifying the solubility of this reagent is paramount, as it directly impacts reaction kinetics, reagent stoichiometry, and the choice of solvent systems, all of which are critical for process development and scale-up in pharmaceutical and chemical manufacturing.[7]

Physicochemical Properties and General Solubility

Molecular Structure:

-

Molecular Formula: C₈H₉BF₃KO[1][]

-

Molecular Weight: 228.06 g/mol [1][]

-

IUPAC Name: potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide[]

Potassium organotrifluoroborate salts are ionic compounds, and their solubility is governed by the principle of "like dissolves like." Generally, they exhibit high solubility in polar aprotic and protic solvents.[5][10]

General Solubility Profile: Based on the general behavior of potassium organotrifluoroborates, the following trends can be expected for this compound:

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile | High solubility is generally observed in these solvents.[5][10] |

| Polar Protic | Methanol, Isopropanol/Water mixtures | High solubility is common.[10] Mixtures of alcohol and water are often used in cross-coupling reactions.[3] |

| Slightly Polar | Tetrahydrofuran (THF), Toluene | Slight to low solubility is typical.[10][11] |

| Nonpolar | Dichloromethane, Ether, Hydrocarbons | Generally insoluble.[10] To increase solubility in nonpolar media, a counterion exchange to a tetraalkylammonium salt can be performed.[5][10] |

| Aqueous | Water | Slight solubility is expected.[10] This can be influenced by pH and the presence of other salts. |

This qualitative understanding forms the basis for selecting appropriate solvent systems for both chemical reactions and analytical procedures. However, for rigorous drug development and process optimization, precise quantitative measurement of solubility is essential.[7]

Experimental Determination of Solubility

The solubility of a compound can be defined under two distinct conditions: kinetic and thermodynamic.[12]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-concentration organic stock (typically DMSO), begins to precipitate when added to an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[7][13][14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This measurement requires longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for lead optimization and formulation development.[7][13][15]

The following sections provide detailed protocols for both methods.

Thermodynamic "Shake-Flask" Solubility Protocol

This method determines the equilibrium solubility and is the benchmark for accurate solubility measurement.[12][15]

Principle: An excess of the solid compound is agitated in a chosen solvent system for an extended period to ensure that a true thermodynamic equilibrium between the dissolved and undissolved compound is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Workflow Diagram:

References

- 1. Buy this compound | 900810-91-5 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kanto.com.my [kanto.com.my]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. This compound [myskinrecipes.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. This compound | 900810-91-5 [chemicalbook.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. enamine.net [enamine.net]

- 14. inventivapharma.com [inventivapharma.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Structure and Application of Potassium Trifluoro(4-methoxybenzyl)borate A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within the demanding environment of pharmaceutical and materials science, the pursuit of stable, reliable, and versatile reagents is paramount. For decades, boronic acids have been celebrated as workhorses in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability towards air and moisture, and a propensity for protodeboronation, often present significant handling, storage, and stoichiometric challenges.

Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing these limitations directly. These crystalline, tetra-coordinate boron species exhibit exceptional stability to both air and moisture, simplifying experimental setups and improving reproducibility.[1][2][3] They serve as robust, "protected" forms of boronic acids, which can be unmasked in situ under specific reaction conditions.[2][4] This guide focuses on a specific, functionally rich example: This compound . We will delve into its synthesis, structural characteristics, and its pivotal role as a building block in drug discovery, providing both foundational understanding and actionable protocols.

While a definitive single-crystal X-ray structure for this compound is not publicly cataloged, this guide will leverage a detailed crystallographic analysis of its exceptionally close and well-characterized analogue, potassium trifluoro(4-methoxyphenyl)borate , to provide authoritative structural insights.[5][6] This comparative approach allows for a deeply informed discussion of the expected molecular geometry and intermolecular forces that govern the title compound's behavior.

Synthesis and Preparation: A Protocol Grounded in Stability

The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is the most common and efficient preparative route.[3][7] This process enhances the compound's bench stability, transforming a potentially sensitive intermediate into a reliable, crystalline solid.

Expert Rationale for Reagent Choice:

The key reagent, potassium hydrogen fluoride (KHF₂), is superior to potassium fluoride (KF).[7] KHF₂ acts as a more effective fluorinating agent for the trivalent boronic acid, readily displacing the hydroxyl groups to form the stable, tetracoordinate trifluoroborate anion. The use of an aqueous methanol solvent system facilitates the dissolution of both the boronic acid and the KHF₂ salt, promoting a clean and high-yielding transformation.[8][9]

Experimental Protocol: Synthesis of Potassium Aryltrifluoroborates

This general procedure is widely applicable for the synthesis of this compound from its corresponding boronic acid.

-

Reaction Setup: To a solution of the selected boronic acid (1.0 equivalent) in methanol (approx. 3.5 M), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equivalents) at room temperature with vigorous stirring.

-

Precipitation: Continue stirring for 30-60 minutes. The desired potassium trifluoroborate salt will begin to precipitate from the solution as a white solid.

-

Isolation: Cool the suspension in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the resulting white, crystalline solid under high vacuum to constant weight. The product is typically of high purity and can be used without further purification.

Crystallographic Analysis and Structural Insights

As a direct crystal structure for the benzyl compound is unavailable, we present the detailed crystallographic data for potassium trifluoro(4-methoxyphenyl)borate, K⁺[C₇H₇BF₃O]⁻, which provides a robust model for understanding its structure.[5][6][10]

Crystallographic Data Summary

| Parameter | Potassium Trifluoro(4-methoxyphenyl)borate[5][6] |

| Chemical Formula | K⁺·C₇H₇BF₃O⁻ |

| Space Group | P2₁/n (monoclinic) |

| a (Å) | 7.5819 (2) |

| b (Å) | 10.6019 (3) |

| c (Å) | 11.1281 (4) |

| β (°) | 109.468 (2) |

| Volume (ų) | 843.91 (5) |

| Z | 4 |

| C1—B1 Bond Length (Å) | 1.5987 (18) |

| B—F Bond Lengths (Å) | 1.3783 (15) - 1.4087 (15) |

| F—B—F Bond Angles (°) | ~105.7 (mean) |

Molecular Structure of the Anion

The trifluoro(4-methoxyphenyl)borate anion features a central boron atom in a distorted tetrahedral geometry.[5][6] This arrangement is fundamental to the stability of the organotrifluoroborate family. The C1—B1 bond length of approximately 1.60 Å is consistent with a stable carbon-boron single bond.[5] The methoxy group's carbon atom lies nearly coplanar with the benzene ring, indicating electronic conjugation.[5]

Caption: Molecular structure of the trifluoro(4-methoxyphenyl)borate anion.

Crystal Packing and Potassium Coordination

In the solid state, the structure is not merely composed of discrete ions but forms an extended, layered architecture. The potassium cations (K⁺) are coordinated by eight fluorine atoms from neighboring anions, forming irregular KF₈ polyhedra.[5][6] These polyhedra share faces and edges, creating infinite layers within the crystal lattice, which contributes to the compound's high melting point and crystalline nature.[5][6]

Structural Extrapolation to this compound

The introduction of a methylene (-CH₂) linker between the phenyl ring and the boron atom in the target compound would introduce several key changes:

-

Increased Flexibility: The primary difference is the introduction of rotational freedom around the Ph-CH₂ and CH₂-B bonds. This would make the overall anion less rigid than its phenyl analogue.

-

Boron Geometry: The core BCF₃ geometry is expected to remain a distorted tetrahedron, as this is the defining feature of the trifluoroborate group.

-

Electronic Effects: The insulating -CH₂- group prevents direct electronic conjugation between the phenyl ring and the boron atom.

-

Crystal Packing: While the specific packing arrangement and space group would likely differ, the fundamental electrostatic interactions would remain. The K⁺ cations would still be coordinated by multiple fluorine atoms from surrounding anions, preserving a layered or tightly packed ionic lattice structure.

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling

The premier application for potassium organotrifluoroborates is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing the biaryl and heteroaryl scaffolds ubiquitous in pharmacologically active compounds.[8][11] Their stability and ease of use make them ideal for high-throughput screening and library synthesis in drug discovery programs.[1]

Mechanism and Causality:

The organotrifluoroborate does not participate in the catalytic cycle directly. Under the basic aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[2] This slow release maintains a low, steady concentration of the active boron species, which can suppress side reactions like protodeboronation and homocoupling, leading to cleaner reactions and higher yields. The choice of palladium catalyst and ligand (e.g., Pd(OAc)₂ with a phosphine ligand like RuPhos) is critical for activating the aryl halide partner and facilitating the key transmetalation and reductive elimination steps.[1][12]

General Protocol: Suzuki-Miyaura Cross-Coupling

-

Inert Atmosphere: Charge a reaction vessel with the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv).

-

Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%).

-

Solvent Addition: Seal the reaction vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Add the reaction solvent (e.g., a mixture of toluene and water, or dioxane/water) via syringe.[1][12]

-

Reaction Initiation: Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as an exemplary modern reagent for synthetic chemists. Its robust, air- and moisture-stable nature simplifies handling and enhances experimental reliability, while its structural underpinnings—a stable tetrahedral boron core and a well-defined ionic lattice—ensure its integrity. By serving as a protected precursor in cornerstone reactions like the Suzuki-Miyaura coupling, it provides a strategic advantage in the synthesis of complex molecular architectures required for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this powerful building block into their synthetic programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of organotrifluoroborates

An In-Depth Technical Guide to the Discovery and History of Organotrifluoroborates For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotrifluoroborates have evolved from laboratory curiosities to indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents in many applications, most notably in transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the , detailing their synthesis, properties, and the pivotal role they play in contemporary drug discovery and development.

The Dawn of a New Reagent: Early Discoveries

For many years, organotrifluoroborate salts were considered mere chemical novelties. The first documented synthesis of an organotrifluoroborate complex was in 1940 by Fowler and Krauss, who prepared tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] These early compounds, however, did not garner significant attention from the broader chemical community.

Two decades later, in the 1960s, further developments emerged with the preparation of potassium organotrifluoroborates.[1] A notable example from this era was the synthesis of potassium trifluoromethyltrifluoroborate by Chambers and his colleagues, which was derived from trifluoromethyltrimethylstannane.[1][2] This compound was described as non-hygroscopic and highly thermally stable.[1] Despite these promising characteristics, the synthetic methods remained cumbersome, and the full potential of organotrifluoroborates as practical synthetic reagents was yet to be realized. For over half a century, they remained largely on the periphery of synthetic organic chemistry.[3][4]

The Game Changer: Vedejs's Practical Synthesis

The landscape of organoboron chemistry was irrevocably changed in 1995 with the seminal work of E. Vedejs and his research group. They introduced a highly efficient and straightforward method for the preparation of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF2) in a mixture of methanol and water.[1][5] This breakthrough transformed organotrifluoroborates from obscure compounds into readily accessible and highly valuable reagents.[5] The Vedejs method allowed for the efficient conversion of boronic acids, and even their corresponding anhydrides (boroxines), into crystalline, air- and moisture-stable potassium organotrifluoroborate salts.[1][6]

Causality Behind the Vedejs Method

The choice of KHF2 is crucial to the success of this transformation. Unlike potassium fluoride (KF), which is not effective at displacing the hydroxyl groups of boronic acids, KHF2 provides a source of both fluoride ions and a mild acid (HF) in equilibrium, which facilitates the reaction.[1] The process is operationally simple, rapid, and generally high-yielding, making multigram-scale synthesis of organotrifluoroborates a routine laboratory procedure.[2]

Synthesis of Potassium Organotrifluoroborates: A Step-by-Step Protocol

The most common and practical method for synthesizing potassium organotrifluoroborates remains the reaction of a corresponding boronic acid with potassium hydrogen fluoride.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

-

Step 1: Dissolution. Phenylboronic acid (1.0 equivalent) is dissolved in methanol.

-

Step 2: Precipitation. A saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 equivalents) is slowly added to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate typically forms immediately.[6]

-

Step 3: Stirring. The reaction mixture is stirred at room temperature for approximately 15-30 minutes to ensure complete reaction.[6][7]

-

Step 4: Isolation. The precipitated product is collected by filtration and washed with cold methanol.[7]

-

Step 5: Purification. The crude product can be further purified by recrystallization from a minimal amount of a suitable solvent, such as acetonitrile, to yield pure potassium phenyltrifluoroborate.[7]

This protocol is broadly applicable to a wide range of aryl- and vinylboronic acids, and one-pot procedures have been developed that avoid the isolation of potentially unstable trivalent organoboron intermediates.[1]

Caption: Workflow for the synthesis of potassium phenyltrifluoroborate.

Properties and Advantages: A Comparative Overview

The surge in popularity of organotrifluoroborates can be attributed to their superior properties compared to other organoboron reagents, such as boronic acids and boronate esters.

| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |

| Physical State | Crystalline, free-flowing solids[6] | Often solids, but can be difficult to handle | Liquids or low-melting solids |

| Stability to Air & Moisture | Remarkably stable, can be stored indefinitely[1][6] | Prone to decomposition and dehydration to boroxines[6] | More stable than boronic acids, but can be susceptible to hydrolysis[6] |

| Handling | Easy to handle and weigh accurately[7] | Can be challenging to purify and handle due to their propensity to form anhydrides[6] | Generally easier to handle than boronic acids |

| Structure | Monomeric tetracoordinate "ate" complex[3][4][7] | Exist in equilibrium with cyclic trimeric anhydrides (boroxines)[6] | Monomeric |

| Reactivity | Generally less reactive, act as a protected form of boronic acids[7] | More reactive, but can lead to side reactions | Reactivity can be tuned by the diol used |

The tetracoordinate nature of the boron atom in organotrifluoroborates, with its strong bonds to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[6] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[6]

The Ascent in Cross-Coupling Reactions

Following Vedejs's synthetic breakthrough, the utility of organotrifluoroborates in organic synthesis began to be explored in earnest. In 1996, the Genet group reported their application as nucleophiles in Suzuki-Miyaura coupling reactions, which sparked significant interest among researchers.[8] Subsequently, the research groups of Gary Molander, Robert Batey, and others have extensively developed and popularized the use of organotrifluoroborates in a vast array of cross-coupling and other carbon-carbon bond-forming reactions.[9][10]

Organotrifluoroborates have proven to be exceptional coupling partners in the Suzuki-Miyaura reaction, often providing superior results to boronic acids, particularly with challenging substrates.[5][8] They are now recognized as versatile and often superior alternatives to boronic acids and esters for these transformations.[6][8][11][12][13]

Unraveling the Mechanism in Suzuki-Miyaura Coupling

Despite their stability, organotrifluoroborates are effective in Suzuki-Miyaura cross-coupling reactions. The currently accepted mechanism posits that the organotrifluoroborate itself is not the active species in the transmetalation step of the catalytic cycle. Instead, it serves as a stable precursor that slowly hydrolyzes under the reaction conditions to generate the corresponding boronic acid.[7] This slow release of the reactive boronic acid into the reaction medium is a key advantage, as it maintains a low concentration of the active species, thereby suppressing common side reactions such as homocoupling and protodeboronation.[7][14][15][16]

The rate of hydrolysis is dependent on several factors, including the nature of the organic substituent on the boron atom and the reaction conditions.[14][15][16] This controlled release mechanism allows for more efficient and cleaner cross-coupling reactions.

Caption: The role of organotrifluoroborates in the Suzuki-Miyaura catalytic cycle.

Applications in the Synthesis of Complex Molecules

The unique properties of organotrifluoroborates have made them invaluable in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Their stability allows them to be carried through multi-step synthetic sequences where more sensitive organoboron reagents would fail.[6] For instance, they have been employed in the convergent total synthesis of the potent cancer cell growth inhibitory depsipeptides kitastatin and respirantin.[10] In this synthesis, a prenyltrifluoroborate reagent was used in a diastereoselective addition to an aldehyde, showcasing their utility in constructing complex stereocenters.[10]

Furthermore, the development of methods for the synthesis of functionalized organotrifluoroborates, such as through nucleophilic substitution of halomethyltrifluoroborates, has further expanded their synthetic utility, allowing for the introduction of a wide variety of functional groups.[17][18][19][20][21]

Conclusion and Future Outlook

The journey of organotrifluoroborates from their initial discovery as chemical curiosities to their current status as mainstream reagents in organic synthesis is a testament to the power of synthetic innovation. The development of a practical and scalable synthesis paved the way for the exploration of their unique properties, leading to their widespread adoption in both academic and industrial laboratories. Their enhanced stability, ease of handling, and favorable reactivity profile in cross-coupling reactions have solidified their place as essential tools for the construction of complex molecules. As the field of organic synthesis continues to evolve, the development of new transformations and applications for organotrifluoroborates is certain to continue, further expanding their role in addressing challenges in medicine, materials science, and beyond.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. Molander Group – Professor Product Portal [sigmaaldrich.com]

- 10. An organotrifluoroborate-based convergent total synthesis of the potent cancer cell growth inhibitory depsipeptides kitastatin and respirantin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 18. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 19. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 20. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with Potassium Trifluoro(4-methoxybenzyl)borate

Abstract